Pcepa

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

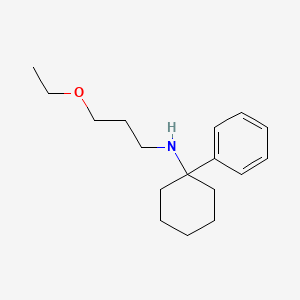

The synthesis of Pcepa typically involves the reaction of cyclohexanamine with 3-ethoxypropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Metabolic Pathways of PCEPA

Research indicates that this compound undergoes several key metabolic reactions :

-

N-dealkylation: Removal of the alkyl group from the nitrogen atom .

-

O-deethylation: Removal of the ethyl group from the oxygen atom . This may be followed by oxidation of the resulting alcohol to a carboxylic acid .

-

Hydroxylation of the Cyclohexyl Ring: Addition of hydroxyl groups at different positions on the cyclohexyl ring .

-

Aromatic Hydroxylation: Addition of hydroxyl groups to the aromatic ring .

These reactions lead to the formation of various metabolites, including N-dealkyl this compound, O-deethyl this compound, carboxy this compound, hydroxyphenyl this compound, and 4-hydroxy this compound.

Fragmentation Patterns of this compound and its Metabolites

This compound and its metabolites exhibit specific fragmentation patterns that can be identified using gas chromatographic-mass spectrometric techniques .

-

Cleavage Between Nitrogen and Quaternary Carbon: A cleavage occurs between the nitrogen atom and the quaternary carbon atom of the phenyl cyclohexyl double ring system. This results in a tertiary carbenium ion, which is further stabilized by mesomerism with the phenyl ring .

-

Benzyl-like Cleavage: Another common fragmentation pattern involves a benzyl-like cleavage, leading to the formation of the tropylium ion .

-

β-Cleavage of the Cyclohexyl Ring: this compound and its metabolites containing a secondary amine show β-cleavage of the cyclohexyl ring, followed by rearrangement and loss of a 43 u mass unit. The neutral losses following this cleavage depend on the position of any hydroxy group present .

These fragmentation patterns allow for the differentiation and structural assignment of isomeric hydroxy metabolites through interpretation of their EI mass spectra .

Chemical Reactions and Environmental Transformation

While the primary focus of the research is on the metabolic pathways of this compound in biological systems, it's relevant to consider chemical reactions that can transform pollutants into harmless substances . Although not specific to this compound, research has shown that chemical reactions, such as those using ultraviolet light and sulfite, can cleave chemical bonds in harmful pollutants, leading to their degradation . Further research is focused on cutting carbon-fluorine bonds to completely detoxify pollutants .

The following table summarizes the chemical reactions and resulting metabolites of this compound:

| Reaction Type | Description | Metabolites |

|---|---|---|

| N-dealkylation | Removal of the alkyl group from the nitrogen atom. | N-dealkyl this compound |

| O-deethylation | Removal of the ethyl group from the oxygen atom. | O-deethyl this compound |

| Oxidation to Carboxylic Acid | Conversion of the alcohol to the corresponding carboxylic acid. | Carboxy this compound |

| Hydroxylation of Cyclohexyl Ring | Addition of hydroxyl groups at different positions of the cyclohexyl ring. | Hydroxyphenyl this compound |

| Aromatic Hydroxylation | Addition of hydroxyl groups to the aromatic ring. | 4-hydroxy this compound |

Understanding the chemical reactions and metabolic pathways of compounds like this compound is crucial for toxicology and environmental science .

Applications De Recherche Scientifique

Impact on Health Services Access

Numerous studies have evaluated how PCEPA affects sex workers' access to health services. Notably, a longitudinal study involving over 900 sex workers revealed that access to necessary health services diminished post-PCEPA. The following table summarizes key findings regarding health service access:

| Characteristic | Had Access to Health Services | Did Not Have Access | p-value |

|---|---|---|---|

| Post-PCEPA | 96 (13.1%) | 21 (17.8%) | 0.167 |

| Age (median) | 35 (IQR: 28–42) | 35 (IQR: 28–43) | 0.747 |

| Gender/Sexual Minority | 270 (36.8%) | 39 (33.1%) | 0.428 |

| Indigenous | 288 (39.2%) | 43 (36.4%) | 0.556 |

| Used Non-injection Drugs | 501 (68.3%) | 66 (55.9%) | 0.007 |

| Used Injection Drugs | 310 (42.2%) | 36 (30.5%) | 0.016 |

This data indicates that while a majority reported having access to health services, certain demographics, particularly those using non-injection drugs, faced significant barriers post-legislation .

Violence and Safety Concerns

The this compound has also been linked to changes in violence experienced by sex workers. Research indicates that while the legislation aimed to protect sex workers from violence by reducing demand, it inadvertently pushed sex work underground, making it more dangerous. A study found no significant difference in access to counseling supports for those who experienced violence before and after this compound implementation .

Case Studies

- The aesha Project : This ongoing research project evaluates the effects of this compound on street-based and indoor sex workers in British Columbia. Findings from over nine years show that the law has not improved safety or health outcomes for workers; instead, it has replicated many harms associated with previous criminal laws .

- Gender, Work, and Health Study : This study highlighted how this compound disproportionately affected marginalized groups within the sex work community, including Indigenous women and those with substance use issues. It found a significant reduction in access to community-led support services post-PCEPA .

- Qualitative Research on Chemsex : A study focused on men who have sex with men revealed that punitive policies surrounding sex work have exacerbated issues related to substance use and sexual health risks among male sex workers .

Mécanisme D'action

The mechanism of action of Pcepa involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Pcepa can be compared with other similar compounds, such as cyclohexanamine derivatives and phenyl-substituted amines. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example, cyclohexanamine, N-(3-ethoxypropyl)-1-phenyl- is unique in its combination of the cyclohexanamine and ethoxypropyl groups, which may confer distinct properties compared to other related compounds.

Similar compounds include:

- Cyclohexanamine, N-(2-ethoxyethyl)-1-phenyl-

- Cyclohexanamine, N-(3-methoxypropyl)-1-phenyl-

- Cyclohexanamine, N-(3-ethoxypropyl)-1-methyl-

These compounds can be used as references to highlight the unique features and potential advantages of this compound in various applications.

Propriétés

Formule moléculaire |

C17H27NO |

|---|---|

Poids moléculaire |

261.4 g/mol |

Nom IUPAC |

N-(3-ethoxypropyl)-1-phenylcyclohexan-1-amine |

InChI |

InChI=1S/C17H27NO/c1-2-19-15-9-14-18-17(12-7-4-8-13-17)16-10-5-3-6-11-16/h3,5-6,10-11,18H,2,4,7-9,12-15H2,1H3 |

Clé InChI |

MUDHHWLZEUJOQU-UHFFFAOYSA-N |

SMILES canonique |

CCOCCCNC1(CCCCC1)C2=CC=CC=C2 |

Synonymes |

N-(1-phenylcyclohexyl)-3-ethoxypropanamine PCEPA cpd |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.